molecular formula C15H9ClF3N3O2 B1668778 Ceefourin 2 CAS No. 348148-51-6

Ceefourin 2

Cat. No.: B1668778
CAS No.: 348148-51-6
M. Wt: 355.7 g/mol
InChI Key: ZGYIZPUVZOKRHH-UHFFFAOYSA-N
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Description

Ceefourin 2 is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Scientific Research Applications

Ceefourin 2 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ceefourin 2 typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with 3-chloro-4,4,4-trifluorobutanoyl chloride can yield an intermediate, which upon further cyclization with suitable reagents, forms the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ceefourin 2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

The mechanism of action of Ceefourin 2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A structurally related compound with similar functional groups.

    4-Methylphenylhydrazine: A precursor used in the synthesis of the target compound.

    Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl groups.

Uniqueness

Ceefourin 2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolo[1,5-a]pyrimidine core, along with the chloro, methylphenyl, and trifluoromethyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

348148-51-6

Molecular Formula

C15H9ClF3N3O2

Molecular Weight

355.7 g/mol

IUPAC Name

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24)

InChI Key

ZGYIZPUVZOKRHH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ceefourin-2;  Ceefourin 2;  Ceefourin2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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